molecular formula C14H8Cl2O2S2 B017467 2,2'-Dithiodibenzoyl chloride CAS No. 19602-82-5

2,2'-Dithiodibenzoyl chloride

Cat. No.: B017467
CAS No.: 19602-82-5
M. Wt: 343.2 g/mol
InChI Key: DSFZYLCRXIWFFW-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: is a phospholipid, a lipid component in cell membranesThis compound plays a crucial role in the structural integrity and functionality of biological membranes .

Mechanism of Action

Target of Action

It is known to be an important intermediate in organic synthesis, used to prepare compounds containing disulfide bonds .

Mode of Action

2,2’-Dithiodibenzoyl chloride can react with amines to form 2,2’-dithiodibenzamides . This reaction is likely due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride moiety, which can be attacked by nucleophilic amines to form amides.

Biochemical Pathways

The compound can be used to synthesize other compounds containing disulfide bonds , which are often involved in various biochemical processes.

Biochemical Analysis

Biochemical Properties

2,2’-Dithiodibenzoyl chloride plays a significant role in biochemical reactions. It is used as an intermediate in the synthesis of a variety of compounds, including those with disulfide bonds . For instance, it can react with amines to produce 2,2’-dithiodibenzamide . The disulfide bond in these compounds can be critical for the function of certain enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of 2,2’-Dithiodibenzoyl chloride involves its reactivity with amines to form amides with disulfide bonds . These disulfide bonds can influence the structure and function of biomolecules, potentially affecting enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the reaction of CDP-ethanolamine with diacylglycerol. This reaction typically occurs under mild conditions and involves the formation of a phosphodiester bond .

Industrial Production Methods: The industrial production of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine involves the extraction and purification of the compound from natural sources, such as egg yolk or soybeans. The process includes solvent extraction, chromatographic purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
  • 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine
  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine

Comparison: 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition (palmitic acid), which influences its melting temperature and membrane properties. Compared to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, which contains oleic acid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine has a higher melting point and forms more rigid membranes. This rigidity is advantageous in certain applications, such as drug delivery systems, where stability is crucial .

Properties

IUPAC Name

2-[(2-carbonochloridoylphenyl)disulfanyl]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O2S2/c15-13(17)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFZYLCRXIWFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SSC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173270
Record name 2,2'-Dithiodibenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19602-82-5
Record name 2,2′-Dithiodibenzoyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dithiodibenzoyl chloride
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Record name 2,2'-Dithiodibenzoyl chloride
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Record name 2,2'-dithiodibenzoyl chloride
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Record name 2,2'-Dithiodibenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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